FAPI-4
Descripción general
Descripción
El Inhibidor de la Proteína de Activación de Fibroblastos-4 (FAPI-4) es un agente molecular radiactivo que se dirige al inhibidor de la proteína de activación de fibroblastos (FAP). El FAP a menudo está presente en el estroma tumoral y el tejido inflamatorio con proliferación de fibroblastos prominente. This compound es un trazador prometedor de tomografía por emisión de positrones (PET) para la imagenología tumoral y ha mostrado potencial en el diagnóstico de varios cánceres y enfermedades inflamatorias .
Aplicaciones Científicas De Investigación
FAPI-4 tiene una amplia gama de aplicaciones de investigación científica, entre las que se incluyen:
Diagnóstico e Imagenología del Cáncer: this compound se utiliza como trazador PET para la detección y cuantificación no invasivas de la expresión de FAP en tumores.
Diagnóstico de Enfermedades Inflamatorias:
Imagenología Cardiovascular: Estudios recientes han explorado el uso de this compound en la imagenología cardiovascular para evaluar la inflamación y la remodelación tisular en enfermedades cardiovasculares.
Mecanismo De Acción
FAPI-4 ejerce sus efectos al dirigirse a la proteína de activación de fibroblastos, que se sobreexpresa en el estroma tumoral y los tejidos inflamatorios. La unión de this compound a FAP permite la visualización de las células que expresan FAP mediante la imagenología PET. FAP es una proteína de la familia de la dipeptidil peptidasa 4 con actividad endopeptidasa, capaz de escindir proteínas estructurales de la matriz extracelular y alterar el microambiente tumoral . Este mecanismo promueve la invasión celular y la formación de metástasis .
Análisis Bioquímico
Biochemical Properties
FAPI-4 is a Fibroblast Activation Protein Inhibitor . It interacts with the Fibroblast Activation Protein (FAP), which is significantly upregulated during fibrosis . The interaction between this compound and FAP is of great interest, as it provides a potential target for the diagnosis and treatment of diseases where FAP is overexpressed .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by interacting with FAP, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with FAP . This interaction leads to changes in gene expression and can result in the inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being investigated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with FAP .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de FAPI-4 implica la formulación de un kit liofilizado para la preparación de [68Ga]Ga-FAPI-4. Este proceso asegura un alto rendimiento radioquímico utilizando 68GaCl3 producido por generador o ciclotrón. Los parámetros experimentales como la concentración de this compound, el contenido del tampón, las condiciones de almacenamiento y la vida útil se optimizan para asegurar un rendimiento radioquímico superior al 95% . El kit liofilizado de this compound contiene 50 µg de ligando this compound, que produce consistentemente [68Ga]Ga-FAPI-4 con un rendimiento radioquímico superior al 95% tras el etiquetado con aproximadamente 1,11 GBq de 68GaCl3 .
Métodos de Producción Industrial
La producción industrial de this compound implica el uso de módulos de síntesis automatizados para asegurar una producción constante y de alta calidad. El proceso incluye el uso de extracción en fase sólida (SPE) para la purificación y medidas de control de calidad para mantener la pureza radioquímica por encima del 95% .
Análisis De Reacciones Químicas
Tipos de Reacciones
FAPI-4 se somete a diversas reacciones químicas, entre las que se incluyen:
Radioetiquetado: La reacción principal implica el radioetiquetado de this compound con galio-68 (68Ga) para formar [68Ga]Ga-FAPI-4.
Reacciones de Unión: This compound exhibe una unión específica a la proteína de activación de fibroblastos sobreexpresada en tumores.
Reactivos y Condiciones Comunes
Radioetiquetado: La reacción de radioetiquetado requiere 68GaCl3, soluciones tampón y el ligando this compound.
Reacciones de Unión: Las reacciones de unión se producen en condiciones fisiológicas, típicamente en experimentos de unión celular in vitro y en estudios de biodistribución in vivo.
Principales Productos Formados
Comparación Con Compuestos Similares
Compuestos Similares
FAPI-34: Un derivado de FAPI con una mejor captación y retención tumoral.
FAPI-46: Un compuesto con relaciones tumor-órgano-normal mejoradas en comparación con this compound.
Singularidad de this compound
This compound es único debido a su rápida internalización en los tumores que sobreexpresan FAP y su rápida eliminación de los tejidos no diana . Esta propiedad hace que this compound sea un trazador PET eficaz para la imagenología tumoral de alto contraste.
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-02-0 | |
Record name | DOTA-fapi-04 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-FAPI-04 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]
A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]
A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.
ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]
A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.
A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]
A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.
A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.
A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.